Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate
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Overview
Description
Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate is an organic compound that features a unique combination of functional groups It includes an ester group, a cyclohexylidene moiety, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate typically involves the esterification of 4-cyclohexylidene-4-hydroxybutanoic acid with ethanol in the presence of an acid catalyst. The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as distillation and recrystallization are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The cyclohexylidene moiety can be reduced to cyclohexane.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Trimethylsilyl chloride can be replaced with other silylating agents under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Cyclohexane derivatives.
Substitution: Various silyl ethers depending on the substituent introduced.
Scientific Research Applications
Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can interact with biological targets. The trimethylsilyl group provides stability and can be removed under specific conditions to reveal reactive sites.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacks the cyclohexylidene and trimethylsilyl groups.
Cyclohexylidene derivatives: Compounds with similar cyclohexylidene moieties but different functional groups.
Trimethylsilyl ethers: Compounds with similar silyl groups but different ester or alkyl groups.
Uniqueness
Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate is unique due to its combination of functional groups, which provides a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
65213-35-6 |
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Molecular Formula |
C15H28O3Si |
Molecular Weight |
284.47 g/mol |
IUPAC Name |
ethyl 4-cyclohexylidene-4-trimethylsilyloxybutanoate |
InChI |
InChI=1S/C15H28O3Si/c1-5-17-15(16)12-11-14(18-19(2,3)4)13-9-7-6-8-10-13/h5-12H2,1-4H3 |
InChI Key |
KUWYWEXWODGEBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=C1CCCCC1)O[Si](C)(C)C |
Origin of Product |
United States |
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